molecular formula C19H16N2O3 B2911175 4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid CAS No. 477859-49-7

4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid

Cat. No. B2911175
CAS RN: 477859-49-7
M. Wt: 320.348
InChI Key: BUAKMFBGWYVGCD-UHFFFAOYSA-N
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Description

The compound “4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and a carboxylic acid group . It also has a 2,3-dimethylphenoxy group attached to the 4-position of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Pyrimidine rings can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid is not fully understood, but it is thought to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is believed to bind to the active site of the enzyme and block the binding of the substrate, thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes, which are responsible for the breakdown of many drugs. It has also been found to inhibit the activity of other enzymes involved in the metabolism of lipids and carbohydrates. In addition, it has been found to have an effect on signal transduction pathways, and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it has some limitations. It is relatively expensive, and its effects on enzymes and signal transduction pathways are not fully understood, making it difficult to predict its effects in a given experiment.

Future Directions

There are several potential future directions for the study of 4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid. These include further investigation into its mechanism of action, its effects on different enzymes, and its effects on signal transduction pathways. Additionally, further research could be done to determine if it has any potential therapeutic applications, as well as its potential use as a biomarker for certain diseases. Finally, further research could be done to improve the synthesis method and develop more cost-effective methods for producing the compound.

Synthesis Methods

4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid can be synthesized by the reaction of 2,3-dimethylphenol with pyrimidine-5-carboxylic acid in the presence of an acid catalyst. The reaction is carried out in an aqueous solution of acetic acid at a temperature of 80-90°C. The reaction is complete within 2-3 hours, and the product is isolated by filtration and recrystallization.

Scientific Research Applications

4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been found to be useful in the study of enzyme kinetics, protein-ligand interactions, and signal transduction pathways. It has also been used in the study of drug metabolism and pharmacokinetics.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

4-(2,3-dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-7-6-10-16(13(12)2)24-18-15(19(22)23)11-20-17(21-18)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAKMFBGWYVGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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